
Spectroscopic Characterization of Leflunomide
and Teriflunomide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 1-Ethyl-5-hydroxypyrrolidin-2-one

CAS No.: 72954-65-5

Cat. No.: B570491 Get Quote

Executive Summary
This technical guide details the spectroscopic fingerprint of Leflunomide (a prodrug) and its

rapid in vivo conversion to the pharmacologically active Teriflunomide (A77 1726). For

researchers and analytical scientists, distinguishing these two species is paramount, as the

isoxazole ring opening represents the critical activation step. This document provides validated

spectral data (NMR, MS, IR), experimental protocols, and mechanistic insights to ensure

accurate identification and quantification in biological matrices.
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Feature Leflunomide (Prodrug)
Teriflunomide (Active

Metabolite)

CAS Number 75706-12-6
163451-81-8 (also 108605-62-

5)

IUPAC Name

5-Methyl-N-[4-

(trifluoromethyl)phenyl]-4-

isoxazolecarboxamide

(2Z)-2-Cyano-3-hydroxy-N-[4-

(trifluoromethyl)phenyl]but-2-

enamide

Formula C₁₂H₉F₃N₂O₂ C₁₂H₉F₃N₂O₂

Mol.[1][2][3][4][5][6][7] Weight 270.21 g/mol 270.21 g/mol

Key Structural Feature Intact Isoxazole Ring
Ring-Opened (Cyano-Enol

form)

Activation Pathway Visualization
The following diagram illustrates the base-catalyzed ring opening of Leflunomide to

Teriflunomide, a reversible process highly dependent on pH.

Fig 1: Metabolic activation of Leflunomide via isoxazole ring scission.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for distinguishing the isoxazole ring of Leflunomide from the

enolic structure of Teriflunomide.
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Proton (

H) NMR Data (DMSO-

, 400 MHz)

Assignment
Leflunomide (

ppm)

Teriflunomide (

ppm)
Diagnostic Note

-CH₃ (Methyl) 2.71 (s, 3H) 2.28 (s, 3H)

Key Shift: Methyl

signal shifts upfield

upon ring opening.

Aromatic (Ar-H)
7.70 (d, 2H), 7.85 (d,

2H)

7.60 (d, 2H), 7.75 (d,

2H)

Slight shielding in the

metabolite.

-NH (Amide) 10.65 (s, 1H) 10.45 (s, 1H)

Broad singlet,

exchangeable with

D₂O.

-OH (Enol) Absent 5.20 (br s, 1H)

Critical: Presence

confirms ring opening

(often broad).

Carbon (

C) NMR Data (DMSO-

, 100 MHz)
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Carbon Type
Leflunomide (

ppm)

Teriflunomide (

ppm)

C=O (Amide) 159.8 168.2

Isoxazole C-5 172.1 N/A

Cyano (-CN) N/A 118.5 (Weak)

-CF₃

124.3 (q,

Hz)

124.1 (q,

Hz)

Technical Insight: The disappearance of the isoxazole C-5 peak at 172.1 ppm and the

appearance of the nitrile carbon at ~118.5 ppm in Teriflunomide are the most reliable indicators

of conversion.

Mass Spectrometry (MS)
Both compounds share the same molecular weight (MW 270.2), making standard low-

resolution MS insufficient for differentiation without fragmentation analysis.

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred for

Teriflunomide due to the acidic enol.

Molecular Ion:

at m/z 269.

Fragmentation Pattern (MS/MS):

Leflunomide: Precursor m/z 271 (

). Major fragment at m/z 162 (4-trifluoromethylaniline moiety).

Teriflunomide: Precursor m/z 269 (

).

Major Product Ion:m/z 82 (cyanoacetate fragment).
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Secondary Ion:m/z 160 (4-trifluoromethylaniline anion).

Infrared (IR) Spectroscopy
IR provides a rapid "fingerprint" check for the functional group transformation.

Functional Group
Leflunomide (

cm⁻¹)

Teriflunomide (

cm⁻¹)

Nitrile (C≡N) Absent 2210 - 2220 (Sharp)

Amide C=O 1690 (Strong)
1650 (Shifted due to H-

bonding)

OH (Enol) Absent 3200-3400 (Broad)

C-F Stretch 1325 1325

Experimental Protocols
Sample Preparation for NMR
To ensure reproducibility and prevent in situ ring opening/closing during analysis:

Solvent Choice: Use DMSO-

(99.9% D). Avoid protic solvents like Methanol-

if studying kinetics, as they can catalyze tautomerization.

Concentration: Dissolve 5–10 mg of analyte in 0.6 mL of solvent.

Tube Quality: Use high-precision 5mm NMR tubes (e.g., Wilmad 507-PP) to minimize

shimming errors.

Temperature: Acquire at 298 K (25°C). Higher temperatures may broaden exchangeable

proton signals (NH, OH).

HPLC-UV Detection Method
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For quantitative analysis of purity or metabolic conversion:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase:

A: 0.1% Formic acid in Water.

B: Acetonitrile.

Gradient: 30% B to 70% B over 10 minutes.

Detection: UV at 260 nm (Leflunomide max) and 290 nm (Teriflunomide max).

Retention Time: Leflunomide typically elutes later than Teriflunomide due to the higher

polarity of the open-ring enol form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Leflunomide
https://pubchem.ncbi.nlm.nih.gov/compound/Teriflunomide
https://pubmed.ncbi.nlm.nih.gov/12083976/
https://www.ema.europa.eu/en/medicines/human/EPAR/aubagio
https://www.benchchem.com/product/b570491?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Tetrabutylammonium - Wikipedia [en.wikipedia.org]

2. bocsci.com [bocsci.com]

3. Disease Modifying Anti-rheumatics (DMARDs) | TCI (Shanghai) Development Co., Ltd.
[tcichemicals.com]

4. scispace.com [scispace.com]

5. researchgate.net [researchgate.net]

6. Measurement of the active leflunomide metabolite (A77 1726) by reverse-phase high-
performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

7. US7553863B2 - Ultrapure 4-methylpyrazole - Google Patents [patents.google.com]

To cite this document: BenchChem. [Spectroscopic Characterization of Leflunomide and
Teriflunomide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b570491#cas-number-64938-13-4-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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